molecular formula C12H14N2O4 B8301149 2-Nicotinoylaminoethyl acetoacetate

2-Nicotinoylaminoethyl acetoacetate

Cat. No.: B8301149
M. Wt: 250.25 g/mol
InChI Key: NDEKGNOPRXTCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nicotinoylaminoethyl acetoacetate is a specialized organic compound combining an acetoacetate ester with a nicotinoylaminoethyl moiety. Structurally, it consists of an ethyl group linked to both an acetoacetyl (CH₃COCO-) group and a nicotinamide (pyridine-3-carboxamide) functional group. Acetoacetate esters, such as ethyl acetoacetate, are well-documented in organic synthesis due to their keto-enol tautomerism and reactivity in condensation reactions (e.g., Claisen, Michael additions) .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 3-oxobutanoate

InChI

InChI=1S/C12H14N2O4/c1-9(15)7-11(16)18-6-5-14-12(17)10-3-2-4-13-8-10/h2-4,8H,5-7H2,1H3,(H,14,17)

InChI Key

NDEKGNOPRXTCAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCNC(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Acetoacetate

Structure : CH₃COCOOCH₂CH₃
Properties :

  • Melting Point : Liquid at room temperature.
  • Solubility: Miscible with organic solvents (e.g., ethanol, ether) but poorly soluble in water.
  • Reactivity: Participates in enolate formation, nucleophilic acyl substitutions, and ketone-based reactions.
  • Applications : Key intermediate in synthesizing heterocycles (e.g., pyrazoles, coumarins) and pharmaceuticals .

Acetoacetanilide

Structure : CH₃COCH₂CONHC₆H₅
Properties :

  • Melting Point : 85°C.
  • Solubility : Slightly soluble in water; dissolves in NaOH, alcohol, and chloroform.
  • Reactivity : Resembles ethyl acetoacetate but with enhanced stability due to the aromatic anilide group.
  • Applications : Intermediate in dye manufacturing (e.g., Hansa yellows) and agrochemicals .

PLA/Acetoacetate Lignin (PLA/At-Lignin)

Structure : Polymer composite with acetoacetate-functionalized lignin.
Properties :

  • Mechanical Strength : PLA/At-lignin exhibits superior tensile strength (32.5 MPa) compared to unmodified PLA composites due to enhanced interfacial compatibility.
  • Thermal Stability : Improved thermal degradation resistance (TGA data shows ~15°C increase in decomposition onset).
  • Applications : Biodegradable materials for packaging and biomedical devices .

Aminoethyl Acetoacetate Derivatives

Examples: Ethyl 2-[(2,2-dicyanovinyl)amino]acetate (CAS 1247425-24-6). Structure: Combines acetoacetate with aminoethyl and electron-withdrawing groups (e.g., dicyanovinyl). Properties:

  • Reactivity : Enhanced electrophilicity for cycloadditions and polymer crosslinking.
  • Applications : Specialty polymers and photoactive materials .

Comparative Analysis Table

Compound Key Functional Groups Melting Point/Solubility Reactivity/Applications References
Ethyl acetoacetate Acetoacetyl ester Liquid; organic solvents Enolate chemistry, pharmaceuticals
Acetoacetanilide Acetoacetyl anilide 85°C; NaOH/alcohol Dye intermediates
PLA/At-lignin Acetoacetyl-lignin polymer N/A; composite matrix High-strength biocomposites
Aminoethyl derivatives Aminoethyl acetoacetate Varies; polar aprotic solvents Polymer crosslinking, photochemistry

Hypothesized Properties of 2-Nicotinoylaminoethyl Acetoacetate

While direct data is unavailable, structural analogs suggest:

  • Solubility: Enhanced solubility in polar solvents (e.g., DMSO, ethanol) due to the nicotinoyl group.
  • Reactivity: Potential for coordination with metal ions or participation in hydrogen-bond-driven self-assembly.
  • Applications : Drug delivery systems (nicotinamide as a vitamin B3 derivative) or functionalized polymers for biomedical use .

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